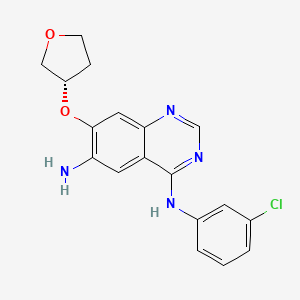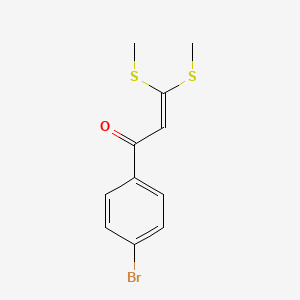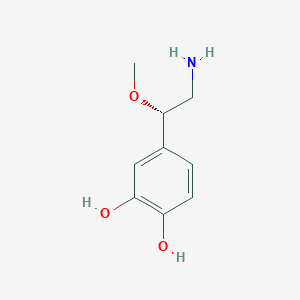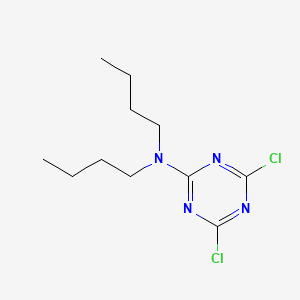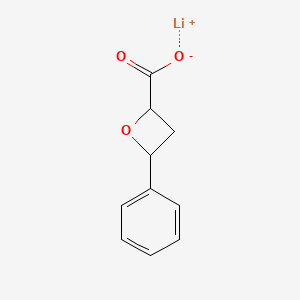![molecular formula C12H16N2O2 B13425186 [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol CAS No. 349096-78-2](/img/structure/B13425186.png)
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring bonded to a pyridine ring through a carbonyl group, with a methanol group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the piperidine ring.
Addition of the Methanol Group: The final step involves the reduction of the carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carbonyl group, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions, where nucleophiles add to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.
Addition: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a methanol group.
Substitution: Formation of substituted pyridine derivatives.
Addition: Formation of addition products with nucleophiles.
科学的研究の応用
Chemistry:
Organic Synthesis: [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and infectious diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Piperidine Derivatives: Compounds such as piperidine, piperidine-4-carboxylic acid, and piperidine-3-carboxylic acid share structural similarities with [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol.
Pyridine Derivatives: Compounds such as pyridine, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid also share structural similarities.
Uniqueness:
Structural Features: The combination of a piperidine ring, pyridine ring, and methanol group in this compound provides unique chemical properties and reactivity.
Biological Activity: The compound’s specific interactions with molecular targets and its potential therapeutic effects distinguish it from other similar compounds.
特性
CAS番号 |
349096-78-2 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
[3-(hydroxymethyl)piperidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H16N2O2/c15-9-10-3-2-6-14(8-10)12(16)11-4-1-5-13-7-11/h1,4-5,7,10,15H,2-3,6,8-9H2 |
InChIキー |
MLDRNEPKKOTCLX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


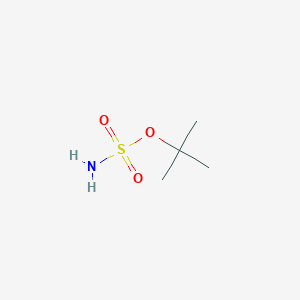
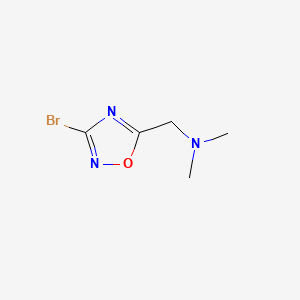

![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

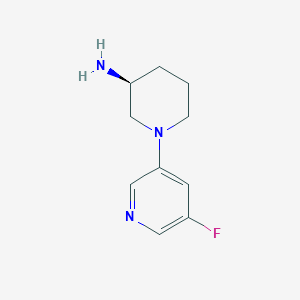
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
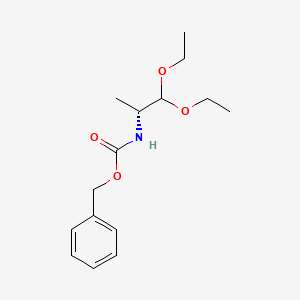
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
